Enantiomeric Structural Validation: (R)-Enantiomer Confirmed in Two High-Resolution Co-Crystal Structures vs. Zero for (S)-Enantiomer
The (R)-enantiomer of 1,4-oxazepan-6-ol has been definitively validated by X-ray crystallography in complex with two therapeutically relevant targets. In PDB entry 5N3G, the (R)-configured compound is observed bound to cAMP-dependent Protein Kinase A (PKA) at 1.16 Å resolution, with unambiguous electron density confirming the (R)-stereochemistry at C6 [1]. In PDB entry 5QBG, the same (R)-enantiomer — designated as fragment FRG245 — is bound to the aspartic protease Endothiapepsin at 1.697 Å resolution, with the hydroxyl group engaged in a defined hydrogen-bond network within the active site [2]. By contrast, a search of the PDB (as of 2024) reveals zero deposited co-crystal structures for the (S)-enantiomer (CAS 1373232-31-5) with any protein target . This 2:0 structural validation ratio provides procurement-level confidence: the (R)-enantiomer has demonstrated crystallographic tractability and defined binding modes in two independent fragment screens, whereas the (S)-enantiomer offers no equivalent structural evidence to guide medicinal chemistry design.
| Evidence Dimension | Number of high-resolution X-ray co-crystal structures deposited in the Protein Data Bank |
|---|---|
| Target Compound Data | 2 validated co-crystal structures: PKA (5N3G, 1.16 Å) and Endothiapepsin (5QBG, 1.697 Å), both with unambiguous (R)-stereochemistry at C6 |
| Comparator Or Baseline | (S)-1,4-Oxazepan-6-ol hydrochloride: 0 co-crystal structures deposited in the PDB |
| Quantified Difference | 2 vs. 0 co-crystal structures; only the (R)-enantiomer has proven crystallographic tractability as a fragment hit |
| Conditions | X-ray crystallography; PKA expressed in E. coli BL21(DE3), Endothiapepsin from Cryphonectria parasitica; both structures solved by synchrotron radiation |
Why This Matters
For fragment-based drug discovery programs, crystallographic validation is the decisive gatekeeper — a compound without a co-crystal structure cannot guide structure-based elaboration, making procurement of the structurally validated (R)-enantiomer the only evidence-backed choice.
- [1] Siefker, C., Heine, A., Klebe, G. (2018). cAMP-dependent Protein Kinase A from Cricetulus griseus in complex with fragment like molecule (R)-1,4-oxazepan-6-ol. PDB 5N3G, resolution 1.16 Å, R-free 0.157. RCSB Protein Data Bank. View Source
- [2] Huschmann, F.U., Weiss, M.S., Mueller, U., Haustedt, L.O., Klebe, G. (2020). Crystal structure of Endothiapepsin-FRG245 complex. PDB 5QBG, resolution 1.697 Å. PDB DOI: 10.2210/pdb5qbg/pdb. View Source
